2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one
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Overview
Description
2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopentanone core with two hydroxyphenyl groups attached via methylene bridges, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one typically involves the condensation of 3,5-diethyl-4-hydroxybenzaldehyde with cyclopentanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the cyclopentanone core can be reduced to form alcohols.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s hydroxyphenyl groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one
- 2,5-Bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one
Uniqueness
2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one is unique due to the presence of diethyl groups on the hydroxyphenyl rings. These groups can influence the compound’s chemical reactivity, solubility, and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
195440-25-6 |
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Molecular Formula |
C27H32O3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2,5-bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C27H32O3/c1-5-19-11-17(12-20(6-2)25(19)28)15-23-9-10-24(27(23)30)16-18-13-21(7-3)26(29)22(8-4)14-18/h11-16,28-29H,5-10H2,1-4H3 |
InChI Key |
VMTCAWWXUQDLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1O)CC)C=C2CCC(=CC3=CC(=C(C(=C3)CC)O)CC)C2=O |
Origin of Product |
United States |
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